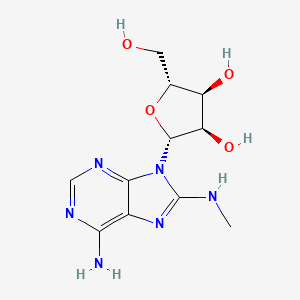

8-Methylaminoadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N6O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

ISWTXTWJONWIEN-KQYNXXCUSA-N |

Isomeric SMILES |

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

8-Methylaminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methylaminoadenosine is a modified purine nucleoside that has garnered interest within the scientific community for its potential therapeutic applications. As a synthetic analog of adenosine, it belongs to a class of compounds known for their diverse biological activities, including roles in oncology and infectious diseases. This document provides a comprehensive overview of the discovery, a detailed protocol for the chemical synthesis, and an in-depth look at the known biological activities and mechanisms of action of this compound and its close analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery

The discovery of this compound is situated within the broader history of the identification of modified nucleosides. The first modified nucleoside, pseudouridine, was identified in RNA in 1957. Since then, over 100 different modified nucleosides have been discovered in various types of RNA from all domains of life, highlighting their importance in fine-tuning RNA structure and function.

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its existence and synthesis are predicated on the extensive research into the chemical modification of adenosine at the C8 position of the purine ring. The development of synthetic methodologies to introduce substituents at this position, primarily from the versatile precursor 8-bromoadenosine, has enabled the creation of a vast library of 8-substituted adenosine analogs, including this compound. These synthetic efforts have been driven by the quest to understand the structure-activity relationships of adenosine analogs and to develop novel therapeutic agents.

Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method provides a direct and high-yielding route to form the C-N bond between the 8-position of the purine ring and a methylamino group. The general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Adenosine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

Methylamine (solution in THF or as a gas)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Procedure:

-

Protection of Ribose Hydroxyls: a. To a solution of adenosine in anhydrous DMF, add imidazole (3-4 equivalents) and TBDMSCl (3-4 equivalents). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol and concentrate under reduced pressure. e. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the protected adenosine.

-

Bromination at the C8 Position: a. Dissolve the protected adenosine in anhydrous DMF. b. Add N-Bromosuccinimide (NBS) (1.1-1.5 equivalents) portion-wise to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4-6 hours. d. Monitor the reaction by TLC. e. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the protected 8-bromoadenosine.

-

Buchwald-Hartwig Amination: a. In a flame-dried Schlenk flask under an inert atmosphere, combine the protected 8-bromoadenosine, palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.5-2.0 equivalents). b. Add anhydrous toluene to the flask, followed by a solution of methylamine in THF (2-3 equivalents). c. Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the protected this compound.

-

Deprotection of Ribose Hydroxyls: a. Dissolve the protected this compound in THF. b. Add a 1 M solution of TBAF in THF (3-4 equivalents) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

-

Purification and Characterization: a. Further purify the this compound by preparative HPLC to achieve high purity. b. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound and its analogs exhibit a range of biological activities, primarily as inhibitors of fundamental cellular processes such as transcription and as modulators of the innate immune response.

Inhibition of Transcription

The close analog, 8-aminoadenosine, has been demonstrated to be a potent inhibitor of transcription.[1] This activity is mediated by its intracellular conversion to 8-aminoadenosine triphosphate (8-amino-ATP).[1] 8-amino-ATP then acts as a competitive inhibitor of ATP, a crucial substrate for RNA polymerases.[1] This competition leads to a global decrease in RNA synthesis.[1] It is hypothesized that 8-amino-ATP may also inhibit the activity of cyclin-dependent kinases 7 and 9 (CDK7/CDK9), which are responsible for phosphorylating the C-terminal domain of RNA polymerase II, a critical step for transcription initiation and elongation.[1]

Caption: Proposed mechanism of transcription inhibition.

Induction of Apoptosis

The inhibition of transcription and the depletion of the intracellular ATP pool by 8-substituted adenosine analogs can lead to the induction of apoptosis, or programmed cell death. By disrupting essential cellular processes, these compounds can trigger the intrinsic apoptotic pathway, making them of interest as potential anti-cancer agents.

Activation of the RNase L Pathway

8-substituted adenosine analogs can also modulate the innate immune system through the activation of the 2-5A/RNase L pathway. The 2',5'-oligoadenylate (2-5A) synthetase (OAS) family of proteins are activated by double-stranded RNA (dsRNA), a hallmark of viral infection. Activated OAS synthesizes 2-5A, which in turn activates RNase L, an endoribonuclease that degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. Certain 8-substituted adenosine analogs can mimic the action of 2-5A or enhance its binding to RNase L, leading to the activation of this antiviral pathway.

Caption: Activation of the RNase L pathway.

Quantitative Data

Quantitative data for this compound is limited in the publicly available literature. However, data from closely related 8-substituted adenosine analogs provide valuable insights into its potential potency.

| Compound/Analog | Assay | Target/System | Value | Reference |

| 8-aminoadenosine | RNA Synthesis Inhibition | MM.1S cells | ~50% inhibition at 1 µM after 12h | [1] |

| 8-aminoadenosine | ATP Level Reduction | MM.1S cells | Dose-dependent decrease | [1] |

| 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate | Competitive Inhibition | AMP nucleosidase | Ki = 19 µM | [2] |

Conclusion and Future Directions

This compound is a synthetically accessible modified nucleoside with promising biological activities. Its potential to inhibit transcription and modulate the innate immune response makes it an interesting candidate for further investigation in the fields of oncology and virology. The detailed synthetic protocol provided in this guide offers a clear path for its preparation, enabling further research into its biological properties.

Future research should focus on:

-

Detailed Pharmacological Profiling: Elucidating the specific enzymatic and cellular targets of this compound and determining its IC₅₀ and Ki values against a panel of relevant kinases and other enzymes.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and viral infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of 8-substituted adenosine analogs to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on specific signaling pathways.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound and its derivatives.

References

initial biological characterization of 8-Methylaminoadenosine

I am unable to provide a comprehensive technical guide on the initial biological characterization of 8-Methylaminoadenosine. My search for publicly available information did not yield a consolidated body of research detailing the specific biological activities, mechanisms of action, and experimental protocols for this particular compound as a standalone agent.

The search results primarily focused on:

-

Derivatives of this compound: A significant portion of the available data relates to Genz-644131, a more complex analog of 8-methyladenosine, which has been investigated as a trypanocidal agent.

-

8-Methyladenosine as an RNA modification: Information exists on 8-methyladenosine as a post-transcriptional modification in ribosomal RNA (rRNA), where it plays a role in antibiotic resistance.

While these findings are informative, they do not provide the foundational biological characterization of the core this compound molecule that is required to fulfill the user's request for an in-depth technical guide. Key missing elements include:

-

Quantitative data on its biological effects on various cell lines.

-

Detailed experimental protocols for its synthesis and purification.

-

Information on its broader enzymatic targets and signaling pathway interactions beyond the specific contexts mentioned above.

Without this fundamental information, it is not possible to construct the detailed technical guide with the specified data tables, experimental protocols, and visualizations. Further research would be needed to generate this primary characterization data.

8-Methylaminoadenosine: An In-depth Technical Guide to a Naturally Occurring RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methylaminoadenosine (m8A) is a post-transcriptional RNA modification that has emerged from being a bacterial-specific mark of antibiotic resistance to a component of the DNA damage response in human cells. This technical guide provides a comprehensive overview of the current state of knowledge on m8A, including its discovery, biogenesis, and known biological functions. It details the enzymatic machinery responsible for its deposition in bacteria and explores its role in eukaryotic cells, particularly in the context of PARP-dependent DNA repair. This document also includes detailed experimental protocols for the detection and analysis of m8A and highlights the significant gaps in our understanding, offering a roadmap for future research in this burgeoning area of epitranscriptomics.

Introduction to this compound (m8A)

The landscape of gene regulation has been profoundly expanded by the discovery of a diverse array of chemical modifications to RNA, collectively termed the "epitranscriptome." These modifications are dynamic and can influence every aspect of an RNA molecule's life, from its processing and stability to its translation and function. While modifications like N6-methyladenosine (m6A) have been extensively studied, this compound (m8A), a methylation on the C8 position of adenosine, is a more recent and less understood player. Initially identified as a mechanism of antibiotic resistance in bacteria, recent findings have implicated m8A in fundamental cellular processes in eukaryotes, including the DNA damage response, suggesting a broader significance for this modification in human health and disease.

Discovery and Biogenesis of m8A in Bacteria

The first identification of this compound in a natural RNA molecule was in the context of antibiotic resistance.[1]

Biogenesis:

In bacteria, m8A is synthesized by the Cfr methyltransferase , a radical S-adenosyl-L-methionine (SAM) enzyme.[1][2] The Cfr enzyme catalyzes the transfer of a methyl group from SAM to the C8 position of adenosine 2503 (A2503) in 23S ribosomal RNA (rRNA).[1][2][3][4] This specific modification within the peptidyl transferase center of the ribosome is the basis for its role in antibiotic resistance.[5][6] The Cfr enzyme has a homologous counterpart, RlmN, which methylates the C2 position of the same adenosine.[4][7] Interestingly, the Cfr enzyme can also introduce a second methylation at the C2 position, leading to the formation of 2,8-dimethyladenosine.[5]

The reaction can be summarized as: A2503 in 23S rRNA + S-adenosyl-L-methionine ---(Cfr)---> m8A2503 in 23S rRNA + S-adenosyl-L-homocysteine

The Role of m8A in Eukaryotic Cells: The DNA Damage Response

While initially characterized in prokaryotes, recent evidence has revealed a role for m8A in human cells, specifically in the response to DNA damage.[8] Studies have shown that RNA molecules containing m8A are rapidly recruited to sites of UVA-induced DNA lesions.[1][8]

This recruitment is a key step in the Base Excision Repair (BER) pathway and is dependent on the activity of Poly(ADP-ribose) polymerase (PARP) .[1][8] Inhibition of PARP with drugs like Olaparib prevents the accumulation of m8A-modified RNA at these damage sites.[1][8] At the sites of DNA damage, m8A-containing RNAs have been observed to interact with the phosphorylated histone variant γH2AX, suggesting a role in stabilizing the repair machinery.[1][8] This positions m8A as a potential player in maintaining genomic integrity.

The Enzymatic Machinery of m8A Modification

The dynamic regulation of RNA modifications is governed by a trio of protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and enact its downstream effects. Our understanding of the specific machinery for m8A is still in its infancy compared to more well-studied modifications.

-

"Writers" (Methyltransferases):

-

In Bacteria: The primary known writer is the Cfr radical SAM methyltransferase .[1][2]

-

In Humans: A specific human methyltransferase for m8A has not yet been identified. The observation that m8A formation at DNA lesions is PARP-dependent suggests that PARP activity is upstream of or facilitates the action of a yet-to-be-discovered writer enzyme.[1][8] The search for a human homolog of the bacterial Cfr enzyme has not yet yielded a definitive candidate.

-

-

"Erasers" (Demethylases):

-

To date, no specific m8A demethylase has been identified . The discovery of such an "eraser" would be a critical step in establishing whether m8A is a reversible, dynamic mark in eukaryotes, similar to m6A.

-

-

"Readers" (Binding Proteins):

-

There are currently no known "reader" proteins that specifically recognize and bind to m8A-modified RNA . For other RNA modifications, reader proteins, such as those containing YTH domains for m6A, are crucial for translating the chemical mark into a biological function.[9] Identifying m8A readers is a key area for future research.

-

Prevalence and Function of m8A in Different RNA Species

The known distribution of m8A is currently limited.

-

Ribosomal RNA (rRNA): The most well-characterized occurrence of m8A is in bacterial 23S rRNA, where it confers antibiotic resistance by sterically hindering the binding of drugs to the ribosome's peptidyl transferase center.[5][7]

-

Other RNA Types in Eukaryotes: The presence of m8A in human cells has been demonstrated in the context of the DNA damage response, implying it can be found on RNA molecules involved in this process.[1][8] However, its prevalence and potential functions in other RNA species such as messenger RNA (mRNA) or transfer RNA (tRNA) under normal physiological conditions remain to be elucidated.

Quantitative Analysis of m8A

Quantitative data on the abundance and stoichiometry of m8A in different cell types, tissues, and disease states is currently lacking. The development of robust quantitative methods will be essential for understanding the dynamics and significance of this modification.

| Quantitative Parameter | Current Data | Potential Future Research |

| Stoichiometry in human RNA | Not available | Determination of the percentage of a specific adenosine site that is modified with m8A in different RNA populations. |

| Cellular Concentration | Not available | Measurement of m8A levels in various cell lines and tissues under normal and stressed conditions using LC-MS/MS. |

| Enzyme Kinetics | Not available for human enzymes | Characterization of the kinetic parameters of the putative human m8A writer and any potential erasers. |

Experimental Protocols

Detection and Mapping of m8A via Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

This protocol is adapted from standard MeRIP-seq procedures for m6A and would require a specific anti-m8A antibody.

-

RNA Extraction and Fragmentation:

-

Isolate total RNA from cells or tissues using a TRIzol-based method, ensuring high quality and integrity (RIN > 7).

-

Fragment the RNA to an average size of 100-200 nucleotides. This can be achieved using RNA fragmentation buffers or enzymatic methods. Purify the fragmented RNA.

-

-

Immunoprecipitation (IP):

-

Prepare anti-m8A antibody-bead conjugates by incubating a specific anti-m8A antibody with Protein A/G magnetic beads.

-

Incubate the fragmented RNA with the antibody-bead conjugates in an IP buffer containing RNase inhibitors. Allow binding to occur for several hours at 4°C with rotation.

-

Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m8A-containing RNA fragments from the beads.

-

Purify the eluted RNA.

-

Construct a sequencing library from the immunoprecipitated RNA and an input control sample (a fraction of the fragmented RNA saved before the IP step).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample compared to the input, which represent putative m8A sites.

-

Quantitative Analysis of m8A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the global quantification of m8A levels.

-

RNA Isolation and Digestion:

-

Isolate total RNA or purify specific RNA populations (e.g., mRNA).

-

Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using liquid chromatography, typically with a C18 column.

-

Analyze the eluate by tandem mass spectrometry in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for adenosine and this compound. A stable isotope-labeled internal standard for m8A would be required for absolute quantification.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pure adenosine and this compound nucleosides.

-

Calculate the amount of m8A relative to the amount of adenosine in the sample to determine the m8A/A ratio.

-

Signaling Pathways and Logical Relationships

Bacterial Antibiotic Resistance via m8A

Caption: Mechanism of Cfr-mediated antibiotic resistance.

PARP-Dependent Recruitment of m8A RNA to DNA Lesions

Caption: Proposed role of m8A RNA in the DNA damage response.

Conclusion and Future Directions

This compound stands at the frontier of epitranscriptomics. Its journey from a bacterial defense mechanism to a component of human DNA repair underscores the potential for uncovering novel layers of gene regulation. However, the field is nascent, and critical questions remain:

-

Identification of Human Machinery: The foremost priority is the identification of the human m8A "writer," "eraser," and "reader" proteins. This will be paramount to understanding its regulation and function.

-

Transcriptome-Wide Mapping: Comprehensive mapping of m8A across different human tissues, developmental stages, and disease states is needed to understand its distribution and potential roles.

-

Functional Characterization: Beyond the DNA damage response, what are the broader physiological and pathological roles of m8A? Does it, like m6A, influence mRNA stability, splicing, or translation?

-

Therapeutic Potential: Could the enzymes that regulate m8A be viable drug targets? For instance, modulating m8A levels could potentially influence cancer cell sensitivity to DNA-damaging agents.

The study of this compound offers exciting opportunities for researchers and drug development professionals. Answering these fundamental questions will not only illuminate a new aspect of RNA biology but may also open new avenues for therapeutic intervention.

References

- 1. Early recruitment of PARP-dependent m8A RNA methylation at DNA lesions is subsequently accompanied by active DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Distinction between the Cfr Methyltransferase Conferring Antibiotic Resistance and the Housekeeping RlmN Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early recruitment of PARP-dependent m8A RNA methylation at DNA lesions is subsequently accompanied by active DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]

The Emergence of 8-Methyladenosine: A Key Player in Bacterial Antibiotic Resistance

For Immediate Release

A comprehensive analysis of early research reveals the pivotal role of 8-methyladenosine (m8A), a naturally occurring modified ribonucleoside, in conferring antibiotic resistance in bacteria. This finding has significant implications for understanding bacterial defense mechanisms and for the development of novel antimicrobial strategies. The initial discovery identified 8-methyladenosine as a modification in 23S ribosomal RNA (rRNA), directly impacting the binding of several classes of antibiotics.

Core Discovery and Biological Significance

Early and pivotal research identified 8-methyladenosine as the modification catalyzed by the Cfr methyltransferase in bacteria.[1] This enzyme installs a methyl group at the C8 position of adenosine at a specific location within the 23S rRNA, nucleotide A2503.[1] This modification has been demonstrated to be a key mechanism of combined resistance to five different classes of antibiotics that target the peptidyl transferase center (PTC) of the bacterial ribosome.[1] The PTC is a critical site for protein synthesis, and its blockage by antibiotics is a common and effective antimicrobial strategy.

The addition of a methyl group at the C8 position of adenosine A2503 sterically hinders the binding of antibiotics to the ribosome.[1] This direct interference allows the bacterium to continue protein synthesis even in the presence of otherwise inhibitory concentrations of these drugs. This was the first instance of 8-methyladenosine being described in natural RNA molecules, highlighting its unique biological function in bacterial defense.[1]

The Cfr Enzyme: A Radical SAM Methyltransferase

The Cfr enzyme is a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[1] These enzymes are known to catalyze challenging biochemical reactions, including the methylation of unreactive carbon centers. The Cfr methyltransferase utilizes a radical-based mechanism to methylate the C8 position of adenosine.[1] Mutational analysis of the conserved cysteine residues within the radical SAM motif of Cfr was shown to abolish its activity, providing strong evidence for this proposed mechanism.[1]

Interestingly, further investigation revealed that the Cfr enzyme also possesses the ability to methylate the C2 position of the same adenosine nucleotide (A2503) to form 2,8-dimethyladenosine, particularly in E. coli strains lacking the endogenous m2A2503 methyltransferase.[1] However, the antibiotic resistance phenotype is conferred solely by the methylation at the C8 position.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the early research on 8-methyladenosine.

| Parameter | Observation | Source |

| Modification Site | Adenosine 2503 (A2503) of 23S rRNA | [1] |

| Enzyme | Cfr methyltransferase | [1] |

| Modification | 8-methyladenosine (m8A) | [1] |

| Secondary Modification Capability | 2,8-dimethyladenosine | [1] |

| Biological Function | Resistance to five classes of PTC-targeting antibiotics | [1] |

Experimental Protocols

The identification and characterization of 8-methyladenosine involved a combination of sophisticated analytical techniques.

Ribosome Isolation and rRNA Purification

-

Bacterial Strains: Escherichia coli strains with and without the cfr gene were cultured.

-

Cell Lysis: Bacterial cells were harvested and lysed to release cellular contents.

-

Ribosome Pelleting: Ribosomes were isolated from the cell lysate by ultracentrifugation.

-

rRNA Extraction: Total RNA was extracted from the purified ribosomes using standard phenol-chloroform extraction protocols.

-

23S rRNA Isolation: The 23S rRNA was separated from other RNA species by denaturing agarose gel electrophoresis or sucrose gradient centrifugation.

Nucleoside Analysis by Tandem Mass Spectrometry (MS/MS)

-

rRNA Digestion: Purified 23S rRNA was enzymatically digested to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

-

Liquid Chromatography (LC) Separation: The resulting nucleoside mixture was separated by high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The eluting nucleosides were analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns of the modified nucleoside from the cfr+ strain were compared to those from the cfr- strain and a chemically synthesized 8-methyladenosine standard.[1] This comparison allowed for the unambiguous identification of the modification as 8-methyladenosine.[1]

Chemical Synthesis of 8-Methyladenosine Standard

-

A synthetic standard of 8-methyladenosine was prepared for comparative analysis.[1] The synthesis was achieved through a palladium-catalyzed cross-coupling reaction of a halogenated purine nucleoside with a tetraalkyltin reagent.[1] The final product was verified by positive ion electrospray ionization mass spectrometry (ESI/MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Visualizing the Biological Pathway

Caption: Logical workflow for the identification of 8-methyladenosine in 23S rRNA.

References

Spectroscopic Analysis of 8-Methylaminoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylaminoadenosine is a modified purine nucleoside that has garnered interest in medicinal chemistry and drug development due to its potential as a modulator of various biological processes. As an analog of adenosine, a fundamental component of nucleic acids and a key signaling molecule, this compound's therapeutic potential is under active investigation. Its structural modifications influence its chemical properties and biological activity, making a thorough spectroscopic analysis essential for its characterization, identification, and the elucidation of its mechanism of action. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their studies of this and similar modified nucleosides.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close analogs. This information is critical for the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~ 8.2 | Singlet | Chemical shift is influenced by the electron-withdrawing nature of the purine ring. |

| H-1' | ~ 6.0 | Doublet | Anomeric proton, coupling with H-2'. |

| H-2', H-3', H-4' | 4.0 - 5.0 | Multiplets | Ribose protons, often overlapping. |

| H-5', H-5'' | 3.7 - 3.9 | Multiplets | Ribose protons. |

| NH-CH₃ | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| N-CH₃ | ~ 3.0 | Singlet | Methyl protons of the amino group. |

| NH₂ (if present) | Variable | Broad Singlet | Exchangeable protons. |

Note: Predicted values are based on data from related 8-substituted adenosine derivatives and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-8 | > 150 | Substituted carbon, shifted downfield. |

| C-2, C-4, C-5, C-6 | 115 - 155 | Aromatic carbons of the purine ring. |

| C-1' | ~ 90 | Anomeric carbon. |

| C-2', C-3', C-4' | 70 - 85 | Ribose carbons. |

| C-5' | ~ 60 | Ribose carbon. |

| N-CH₃ | ~ 30 | Methyl carbon of the amino group. |

Note: Predicted values are based on data from related 8-substituted adenosine derivatives and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure. Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Fragmentation Pattern |

| [M+H]⁺ | ~ 282.1 | Pseudomolecular ion. |

| [M+Na]⁺ | ~ 304.1 | Sodium adduct. |

| [M-Ribose+H]⁺ | ~ 150.1 | Loss of the ribose moiety (132 Da). |

Note: Tandem mass spectrometry (MS/MS) up to MS⁵ may be required for unambiguous structural elucidation and to differentiate it from other isobaric adenosine modifications.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and purity assessment. The purine ring system of adenosine and its derivatives exhibits characteristic UV absorbance.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol/Water | ~ 260 | ~ 15,000 M⁻¹cm⁻¹ |

Note: The λmax and molar absorptivity can be influenced by the solvent and the pH of the solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| O-H Stretch (ribose) | 3200 - 3600 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (purine ring) | 1500 - 1680 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-O Stretch (ribose) | 1000 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

-

Optimize acquisition parameters, including the number of scans (typically 16-64), relaxation delay (d1, typically 1-5 s), and spectral width.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (typically several thousand) and a longer experimental time are required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

ESI-MS Analysis:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

For tandem MS (MS/MS), isolate the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a fragment ion spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Measurement:

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record a baseline spectrum with the solvent blank.

-

Measure the absorbance spectrum of each sample solution over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Measurement:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16-32) should be co-added to obtain a good signal-to-noise ratio.

Signaling Pathway and Experimental Workflow Visualization

Hypothetical Signaling Pathway Inhibition

While the direct involvement of this compound in a specific signaling pathway is not yet fully elucidated, 8-substituted adenosine analogs are known to interact with key components of purinergic signaling. For instance, they can act as antagonists at adenosine receptors or as inhibitors of enzymes involved in purine metabolism, such as S-adenosylmethionine decarboxylase (AdoMetDC).[2] The following diagram illustrates a hypothetical mechanism where this compound could interfere with the purinergic signaling pathway.

Caption: Hypothetical inhibition of purinergic signaling by this compound.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of a modified nucleoside like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from various techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and helps in structural elucidation through fragmentation analysis. UV-Vis and IR spectroscopy serve as complementary techniques for quantification, purity assessment, and functional group identification. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain reliable and high-quality data. Furthermore, understanding the potential interactions of this compound with biological pathways, such as the purinergic signaling system, is crucial for advancing its development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers involved in the study of this promising molecule.

References

An In-depth Technical Guide to 8-Methylaminoadenosine: Structure, Properties, and Biological Context

Disclaimer: Publicly available research specifically detailing the synthesis, experimental protocols, and biological activity of 8-Methylaminoadenosine is limited. This guide provides a comprehensive overview of its known chemical properties and draws context from the closely related and more extensively studied compound, 8-Methyladenosine, as well as from complex derivatives of this compound. This information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a modified purine nucleoside, characterized by a methylamino group at the 8-position of the adenine base. This modification influences the molecule's electronic properties and hydrogen bonding potential, distinguishing it from adenosine and its other methylated analogues.

Below is a table summarizing the known physicochemical properties of this compound and, for comparison, its parent compound 8-Methyladenosine.

| Property | This compound | 8-Methyladenosine |

| Molecular Formula | C11H16N6O4[1][2] | C11H15N5O4[3] |

| Molecular Weight | 296.28 g/mol [1][2] | 281.27 g/mol [3] |

| Physical Form | Solid[1] | Crystalline solid |

| Purity | ≥95.0%[1] | ≥98% |

| Boiling Point (Predicted) | 679.0±65.0 °C[2] | Not available |

| Density (Predicted) | 2.00±0.1 g/cm3 [2] | Not available |

| pKa (Predicted) | 13.10±0.70[2] | Not available |

| IUPAC Name | 2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol[2] | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[3] |

Synthesis and Experimental Protocols

Example Synthetic Workflow: Genz-644131

The synthesis of Genz-644131, a potent inhibitor of S-adenosylmethionine decarboxylase with trypanocidal activity, involves the initial methylation of the 8-position of the purine ring.[4]

Methodology:

-

Protection: The hydroxyl groups of 8-Bromoadenosine are protected using hexamethyldisilazane.

-

Methylation: A palladium-catalyzed coupling reaction with trimethylaluminum is used to install the methyl group at the 8-position of the purine ring.[1][5]

-

Chlorination: The 5'-hydroxyl group of the ribose is converted to a chloro group using thionyl chloride in pyridine.

-

Amination: The 5'-chloro derivative is treated with excess methylamine to introduce the methylamino group at the 5' position.

-

Alkylation: The 5'-methylamino compound is then alkylated to yield the protected final product.

-

Deprotection: The protecting groups are removed to yield Genz-644131.

Biological Activity and Signaling Pathways

Direct evidence of the biological activity and modulated signaling pathways for this compound is not prominent in the existing literature. However, the biological roles of the related 8-Methyladenosine and the derivative Genz-644131 offer significant insights into its potential therapeutic applications.

8-Methyladenosine: A Key Player in Antibiotic Resistance

8-Methyladenosine has been identified as a naturally occurring modification in the 23S rRNA of bacteria. This methylation is catalyzed by the Cfr methyltransferase and confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome.[6]

Mechanism of Action:

The methylation at position 8 of adenosine A2503 in the 23S rRNA sterically hinders the binding of antibiotics to the ribosome, thereby preventing their inhibitory action on protein synthesis.[6] This mechanism is a critical factor in the development of antibiotic resistance in certain bacterial strains.

Genz-644131: A Trypanocidal Agent

As previously mentioned, Genz-644131, a derivative of this compound, is an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an essential enzyme in the polyamine biosynthesis pathway of trypanosomes. By inhibiting this enzyme, Genz-644131 disrupts critical cellular functions in these parasites, leading to their death. This compound has demonstrated curative effects in animal models of trypanosomiasis.[4]

Quantitative Data

Quantitative data specifically for this compound is not available in the reviewed literature. The following table presents data for the derivative Genz-644131, which showcases the therapeutic potential of 8-methylated adenosine compounds.

| Compound | Target Organism | Assay | IC50 / Efficacy | Reference |

| Genz-644131 | Trypanosoma brucei brucei | In vivo acute infection model | Curative at single daily doses of 1, 2, 2.5, and 5 mg/kg | [5] |

| Genz-644131 | Trypanosoma brucei rhodesiense (drug-resistant) | In vivo acute infection model | Single-dose activity in the 1- to 5 mg/kg range | [4] |

Future Research Directions

The study of this compound presents several avenues for future research:

-

Development of a robust synthetic protocol: A detailed and optimized synthesis method is crucial for making this compound more accessible for research.

-

Investigation of biological activity: Screening this compound against a panel of kinases, methyltransferases, and purinergic receptors could reveal novel biological targets.

-

Antimicrobial potential: Given the role of 8-methyladenosine in antibiotic resistance, it would be valuable to explore whether this compound or its derivatives could act as inhibitors of Cfr methyltransferase or have other antimicrobial properties.

-

RNA modification studies: Investigating whether this compound can be incorporated into RNA and what effects it might have on RNA structure and function is another promising area of research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. cottrellrna.com [cottrellrna.com]

- 3. 8-(Methylamino)adenosine - CD BioGlyco [bioglyco.com]

- 4. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 8-Methylaminoadenosine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylaminoadenosine (m⁸A) is a post-transcriptional RNA modification found in the 23S ribosomal RNA (rRNA) of certain bacteria. This modification, located at position A2503, is catalyzed by the Cfr methyltransferase and confers resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome. The biosynthesis of m⁸A is a complex process involving a radical S-adenosylmethionine (SAM) enzyme, Cfr, which utilizes a unique catalytic mechanism. This technical guide provides an in-depth overview of the biosynthesis of this compound in bacteria, including the enzymatic pathway, quantitative data, detailed experimental protocols, and the genetic regulation of the key enzyme involved. This information is critical for researchers and drug development professionals working to understand and overcome antibiotic resistance.

Introduction

The emergence of multidrug-resistant bacteria is a significant threat to global health. One of the mechanisms by which bacteria develop resistance is through the enzymatic modification of antibiotic targets. The methylation of ribosomal RNA is a common strategy to reduce the binding affinity of ribosome-targeting antibiotics. The Cfr (chloramphenicol-florfenicol resistance) methyltransferase introduces a methyl group at the C8 position of adenosine 2503 (A2503) in the 23S rRNA, a critical component of the large ribosomal subunit. This modification, resulting in this compound, sterically hinders the binding of several classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS_A). The cfr gene is often located on mobile genetic elements, such as plasmids and transposons, facilitating its horizontal transfer among different bacterial species. Understanding the biosynthesis of this compound is crucial for the development of novel strategies to combat Cfr-mediated antibiotic resistance.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria is a single-enzymatic step process catalyzed by the Cfr methyltransferase. Cfr is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, which are known for their ability to catalyze chemically challenging reactions.

Key Components of the Pathway:

-

Enzyme: Cfr methyltransferase

-

Substrate: Adenosine at position 2503 of the 23S rRNA

-

Methyl Group Donor: S-adenosylmethionine (SAM)

-

Cofactor: A [4Fe-4S] cluster

-

Product: this compound in 23S rRNA

The reaction involves the transfer of a methyl group from SAM to the C8 position of the adenine base. The radical SAM mechanism of Cfr is complex and involves the reductive cleavage of SAM by the [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical. This radical initiates the methylation reaction. In addition to its primary role in C8 methylation, Cfr has been observed to also catalyze the methylation of the C2 position of the same adenosine residue, leading to the formation of 2,8-dimethyladenosine.

Quantitative Data

For comparison, a summary of kinetic parameters for other radical SAM enzymes is provided below. It is important to note that these values can vary significantly depending on the specific enzyme, substrate, and assay conditions.

| Radical SAM Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |

| Biotin Synthase (BioB) | Dethiobiotin | 10 ± 5 | 0.12 ± 0.03 | [1] |

| Lipoate Synthase (LipA) | Octanoyl-ACP | N/A | 0.175 ± 0.01 | [1] |

| Pyruvate Formate-Lyase Activating Enzyme | Pyruvate Formate-Lyase | ~2 | ~150 | [2] |

This table presents data for other radical SAM enzymes to provide a general context for the potential range of kinetic parameters. N/A indicates that the value was not reported in the cited source.

Experimental Protocols

Purification of His-tagged Cfr Methyltransferase

This protocol describes the purification of Cfr with a hexahistidine (His) tag using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cells overexpressing His-tagged Cfr

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose resin

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the lysate on ice to reduce viscosity from DNA.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Binding: Apply the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to flow through the column by gravity.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Cfr protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Storage: Store the purified protein at -80°C.

In Vitro Cfr Enzyme Assay

This assay measures the incorporation of a methyl group from radiolabeled SAM into a 23S rRNA fragment.

Materials:

-

Purified Cfr enzyme

-

23S rRNA fragment (substrate)

-

[³H]-S-adenosylmethionine

-

Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT

-

Scintillation cocktail and vials

-

Filter paper and filtration apparatus

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the 23S rRNA fragment, and purified Cfr enzyme.

-

Initiation: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the RNA.

-

Filtration: Filter the reaction mixture through filter paper to capture the precipitated RNA.

-

Washing: Wash the filter paper with cold TCA and ethanol to remove unincorporated [³H]-SAM.

-

Quantification: Place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

Analysis of this compound in rRNA by LC-MS/MS

This protocol outlines the detection and quantification of m⁸A in total bacterial rRNA.

Materials:

-

Total rRNA isolated from bacteria

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

C18 reverse-phase HPLC column

Procedure:

-

RNA Digestion: Digest the total rRNA to nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using reverse-phase HPLC.

-

MS/MS Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of this compound to its characteristic fragment ion.

-

Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of synthetic this compound.

Genetic Regulation of cfr Expression

The expression of the cfr gene is a key factor in the level of antibiotic resistance. The cfr gene is frequently found on mobile genetic elements, which facilitates its dissemination. The regulation of its expression can be complex and is influenced by its genetic context.

Key Regulatory Features:

-

Promoters: The cfr gene can be transcribed from its own native promoter or from promoters located on the mobile genetic element it is part of. In some cases, the insertion of mobile elements like IS26 can create new hybrid promoters that drive cfr expression.

-

Upstream Open Reading Frames (uORFs): The region upstream of the cfr gene often contains one or more uORFs. While their exact role in cfr regulation is not fully understood, uORFs are known to modulate the translation of downstream genes in response to various cellular signals. It is hypothesized that they may play a role in the inducible expression of cfr.

-

Gene Cassettes and Operons: In some clinical isolates, the cfr gene is part of a larger resistance cassette or operon, where it is co-transcribed with other resistance genes, such as erm(B), which encodes another rRNA methyltransferase.

Conclusion

The biosynthesis of this compound, catalyzed by the radical SAM enzyme Cfr, is a significant mechanism of antibiotic resistance in bacteria. This technical guide has provided a comprehensive overview of the biosynthetic pathway, the available quantitative data, detailed experimental protocols for studying the Cfr enzyme, and the complex regulation of the cfr gene. A thorough understanding of these molecular details is essential for the development of novel inhibitors of Cfr and for the design of new antibiotics that can evade this resistance mechanism. Further research is needed to fully elucidate the kinetic properties of the Cfr enzyme and the precise regulatory roles of upstream open reading frames in controlling its expression. Such knowledge will be invaluable in the ongoing battle against antibiotic-resistant pathogens.

References

The Role of Adenosine Methylation in Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 8-methylaminoadenosine and other key adenosine modifications in mediating bacterial antibiotic resistance. We will explore the enzymatic pathways, molecular mechanisms, and experimental methodologies crucial for understanding and combating these emerging resistance threats. This document distinguishes between two critical modifications: the C8 methylation of adenosine (m⁸A) at position A2503 of the 23S rRNA by the Cfr methyltransferase, and the N1 methylation of adenosine (m¹A) at position A1408 of the 16S rRNA by the NpmA methyltransferase.

Introduction: A Tale of Two Modifications

Post-transcriptional modification of ribosomal RNA (rRNA) is a sophisticated bacterial strategy to evade the action of ribosome-targeting antibiotics. By enzymatically altering the antibiotic binding sites, bacteria can achieve high levels of resistance to multiple classes of antimicrobial agents.[1] This guide focuses on two potent, plasmid-mediated resistance mechanisms involving the methylation of adenosine residues within critical ribosomal regions.

-

8-methyladenosine (m⁸A): Catalyzed by the radical S-adenosylmethionine (SAM) enzyme Cfr, this modification occurs at the C8 position of adenosine 2503 (A2503) in the peptidyl transferase center of the 23S rRNA.[2][3] This methylation confers a broad resistance phenotype known as PhLOPSa, affecting Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.

-

1-methyladenosine (m¹A): Catalyzed by the NpmA methyltransferase, this modification occurs at the N1 position of adenosine 1408 (A1408) within the A-site of the 16S rRNA. This leads to pan-resistance against a wide array of clinically important aminoglycoside antibiotics.

Understanding the distinct yet convergent strategies of these methyltransferases is paramount for the development of novel therapeutics capable of overcoming this resistance.

Biochemical Pathways and Molecular Mechanisms

The core of these resistance mechanisms is the enzymatic transfer of a methyl group from a donor molecule to a specific adenosine residue on the ribosome.

The Methyl Donor: S-Adenosylmethionine (SAM) Biosynthesis

Both Cfr and NpmA utilize S-adenosylmethionine (SAM) as the primary methyl donor.[4] SAM is a crucial cosubstrate synthesized from ATP and methionine by the enzyme methionine adenosyltransferase (MAT).[4][5][6] The metabolic pathway, known as the SAM cycle, is highly conserved in bacteria and essential for numerous cellular processes, including the methylation of nucleic acids, proteins, and lipids.[5]

Mechanism of Cfr-Mediated Resistance (m⁸A2503)

The Cfr methyltransferase utilizes a radical-based mechanism to methylate the C8 position of A2503.[2] This modification introduces a methyl group into the heart of the peptidyl transferase center on the 50S ribosomal subunit. The straightforward explanation for the resulting antibiotic resistance is steric hindrance.[7] The added methyl group at the C8 position physically obstructs the binding of multiple classes of antibiotics that target this crucial site, thereby preventing their inhibitory action.[7][8]

Mechanism of NpmA-Mediated Resistance (m¹A1408)

The NpmA methyltransferase modifies the N1 position of adenosine 1408 in the A-site of the 30S ribosomal subunit. This site is a primary binding pocket for aminoglycoside antibiotics. The addition of a methyl group at this position interferes with the hydrogen bonds crucial for the stable binding of aminoglycosides. This disruption of binding prevents the antibiotics from inducing mistranslation and inhibiting protein synthesis, leading to high-level resistance to a broad range of aminoglycosides.

Quantitative Data on Antibiotic Resistance

The expression of Cfr and NpmA-like methyltransferases results in a significant increase in the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Table 1: MICs for Antibiotics Against Strains with and without Cfr Methyltransferase

| Antibiotic | Class | E. coli without cfr (µg/mL) | E. coli with cfr (µg/mL) | Fold Increase |

| Florfenicol | Phenicol | 4 | 64 | 16 |

| Tiamulin | Pleuromutilin | 8 | >128 | >16 |

| Clindamycin | Lincosamide | 16 | >128 | >8 |

| Linezolid | Oxazolidinone | 4 | 16 | 4 |

| Virginiamycin M | Streptogramin A | 4 | 32 | 8 |

| (Data adapted from literature reports for illustrative purposes) |

Table 2: MICs for Aminoglycosides Against Strains with and without NpmB1 (NpmA-like) Production

| Antibiotic | 4,5- or 4,6-disubstituted | E. coli without npmB1 (µg/mL) | E. coli with npmB1 (µg/mL) | Fold Increase |

| Kanamycin A | 4,6- | 1 | >256 | >256 |

| Amikacin | 4,6- | 4 | >256 | >64 |

| Gentamicin | 4,6- | 0.5 | 128 | 256 |

| Tobramycin | 4,6- | 0.25 | 64 | 256 |

| Neomycin | 4,5- | 2 | >256 | >128 |

| Apramycin | 4-mono | 4 | >256 | >64 |

| (Source: Adapted from data presented for NpmB1, a functionally similar enzyme to NpmA.[10]) |

Experimental Protocols

Investigating these resistance mechanisms requires a combination of microbiological, biochemical, and molecular biology techniques.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[7][11]

Protocol:

-

Prepare Antibiotic Stock Solutions: Dissolve the antibiotic in an appropriate solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (MHB). This creates a gradient of antibiotic concentrations.

-

Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli with and without the resistance gene) to the early logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Detection of Modified Nucleosides by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying modified nucleosides like m⁸A and m¹A within an RNA sample.[12][13]

Protocol Outline:

-

Ribosome Isolation: Isolate total ribosomes from bacterial cultures (expressing and non-expressing the methyltransferase) by ultracentrifugation.

-

rRNA Extraction: Extract total rRNA from the isolated ribosomes using a method such as phenol-chloroform extraction.

-

rRNA Digestion: Digest the purified rRNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using a reverse-phase liquid chromatography column.

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Identify and quantify the modified nucleosides by comparing their retention times and mass fragmentation patterns to those of known synthetic standards (e.g., pure m⁸A and m¹A).[14]

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a snapshot of all the ribosomes actively translating in a cell. It can be used to map the precise locations of ribosomes on mRNA, which can be affected by antibiotic action and resistance mechanisms.

Protocol Outline:

-

Cell Lysis and Ribosome Stabilization: Lyse bacterial cells under conditions that arrest translation, often using inhibitors like chloramphenicol or by flash-freezing, to preserve ribosome-mRNA complexes.[15]

-

Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA that is not protected by ribosomes. This leaves behind "ribosome footprints," which are the mRNA fragments enclosed within the ribosome.

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) from the digested lysate, typically using sucrose gradient ultracentrifugation.[16]

-

Footprint Extraction: Extract the protected mRNA footprint fragments from the isolated monosomes.

-

Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RNA footprints.

-

Reverse Transcription and cDNA Amplification: Convert the RNA footprints into a cDNA library via reverse transcription and PCR.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome to determine the density and position of ribosomes on each transcript, revealing how resistance mechanisms might alter translation in the presence of an antibiotic.

Conclusion and Future Directions

The emergence and spread of resistance mechanisms based on rRNA modification by enzymes like Cfr and NpmA represent a significant challenge to antimicrobial therapy. The C8-methylation of A2503 by Cfr neutralizes a broad spectrum of peptidyl transferase center inhibitors, while the N1-methylation of A1408 by NpmA confers pan-resistance to aminoglycosides.

For researchers and drug development professionals, understanding these mechanisms at a molecular level is critical. Future efforts should focus on:

-

Inhibitor Development: Designing small molecule inhibitors that specifically target the Cfr and NpmA methyltransferases to be used as adjuvants, restoring the efficacy of existing antibiotics.

-

Structural Biology: Obtaining high-resolution structures of these enzymes in complex with the ribosome to guide rational drug design.

-

Surveillance: Monitoring the prevalence and dissemination of cfr, npmA, and related genes in clinical isolates to inform treatment guidelines.

By combining detailed biochemical and microbiological analysis with advanced molecular techniques, the scientific community can develop effective strategies to counteract these potent resistance mechanisms and preserve the utility of our current antibiotic arsenal.

References

- 1. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. KEGG PATHWAY: abaa00270 [genome.jp]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. From Cells to Data - The Essential Steps in Ribosome Footprinting for Translation Research - Creative Biolabs [ribosome.creative-biolabs.com]

- 16. Ribosome profiling - Wikipedia [en.wikipedia.org]

The Enzymatic Keystone of Antibiotic Resistance: A Technical Guide to the Formation of 8-Methylaminoadenosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic synthesis of 8-methylaminoadenosine, a critical modification in ribosomal RNA that confers broad-spectrum antibiotic resistance. Herein, we delineate the biochemical pathway, present quantitative data, provide detailed experimental protocols, and visualize the core concepts to furnish researchers and drug development professionals with a comprehensive understanding of this pivotal mechanism. While the user requested information on "this compound," the vast body of scientific literature points to the closely related and well-characterized "8-methyladenosine" (m8A) as the key player in this context. This guide will focus on the enzymatic formation of 8-methyladenosine, the modification catalyzed by the Cfr enzyme.

Introduction: The Significance of 8-Methyladenosine in Bacterial Resistance

The modification of ribosomal RNA (rRNA) is a widespread mechanism in bacteria to evade the action of antibiotics. One such modification, the methylation of adenosine at the C8 position, results in the formation of 8-methyladenosine (m8A). This seemingly subtle alteration, occurring at a critical nucleotide within the peptidyl transferase center (PTC) of the large ribosomal subunit, has profound consequences for antibiotic efficacy. The enzyme responsible for this modification is the Cfr methyltransferase, a member of the radical S-adenosylmethionine (SAM) superfamily. The presence of the cfr gene and the subsequent production of the Cfr enzyme render bacteria resistant to a wide array of clinically important antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype). Understanding the enzymatic machinery behind m8A formation is therefore paramount for the development of novel strategies to combat antibiotic resistance.

The Cfr-Mediated Biosynthesis of 8-Methyladenosine

The enzymatic formation of 8-methyladenosine is a sophisticated biochemical process catalyzed by the Cfr methyltransferase. This enzyme utilizes a radical-based mechanism to methylate adenosine at the C8 position, a chemically challenging reaction on an unactivated carbon atom.

The Radical SAM Enzyme: Cfr Methyltransferase

Cfr belongs to the radical SAM superfamily of enzymes, which are characterized by the presence of a [4Fe-4S] cluster and a conserved CxxxCxxC motif that coordinates it.[1][2] This iron-sulfur cluster is essential for the reductive cleavage of S-adenosylmethionine (SAM), the primary methyl donor, to generate a highly reactive 5'-deoxyadenosyl radical. This radical species is the key to initiating the methylation reaction.

Proposed Enzymatic Mechanism

The precise mechanism of Cfr-mediated methylation is an area of active research, with a proposed pathway involving the following key steps:

-

Reductive Cleavage of SAM: The [4Fe-4S] cluster in its reduced state donates an electron to the sulfonium ion of SAM, leading to its cleavage and the formation of a 5'-deoxyadenosyl radical and methionine.

-

Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C8 position of the target adenosine residue (A2503 in 23S rRNA), generating a transient adenosyl radical intermediate.

-

Methyl Group Transfer: A second molecule of SAM serves as the methyl donor. The methyl group is transferred to the C8 position of the activated adenosine, forming 8-methyladenosine.

-

Radical Quenching: The 5'-deoxyadenosine radical is regenerated, completing the catalytic cycle.

Recent studies have also suggested a more complex mechanism involving a transient cross-link between the enzyme and the substrate RNA.

Quantitative Data on 8-Methyladenosine Formation

While comprehensive kinetic data for the Cfr enzyme is still emerging, in vitro studies have provided valuable insights into its activity. The following tables summarize key quantitative findings from the literature.

| Parameter | Value/Observation | Reference |

| Substrate | Adenosine 2503 (A2503) of 23S ribosomal RNA | [1] |

| Cofactor | S-adenosylmethionine (SAM) | [1] |

| Enzyme Class | Radical SAM methyltransferase | [1][2] |

| Primary Product | 8-methyladenosine (m8A) | [1] |

| Secondary Product | 2,8-dimethyladenosine (in the absence of the RlmN methyltransferase) | [1][2] |

| Essential Motif | CxxxCxxC for coordination of the [4Fe-4S] cluster | [1][2] |

Table 1: Biochemical Properties of the Cfr-Mediated Reaction

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | N6-methyladenosine (m6A) | 0.05 nM | 0.15 nM | |

| N6,2′-O-dimethyladenosine (m6Am) | 0.01 nM | 0.03 nM |

Table 2: Performance of LC-MS/MS for the Quantification of Methylated Adenosines (Illustrative)

Experimental Protocols

This section provides detailed methodologies for the purification of the Cfr enzyme and the analysis of its activity, based on established protocols in the field.

Anaerobic Purification of Cfr Methyltransferase

Objective: To obtain pure, active Cfr enzyme for in vitro studies. All steps must be performed under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.

Materials:

-

E. coli cell paste overexpressing His-tagged Cfr

-

Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 10 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT

-

Wash Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 20 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT

-

Elution Buffer: 50 mM HEPES pH 7.5, 300 mM KCl, 250 mM imidazole, 1 mM MgCl2, 10% (v/v) glycerol, 1 mM DTT

-

Reconstitution Buffer: 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 10 mM DTT

-

Storage Buffer: 50 mM HEPES pH 7.5, 500 mM KCl, 10% glycerol, 5 mM DTT

-

Lysozyme, DNase I, PMSF

-

Co²⁺-TALON affinity resin

-

PD-10 desalting columns

-

Anaerobic chamber

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and PMSF (1 mM).

-

Incubate on ice for 30 minutes with gentle stirring.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C.

-

-

Affinity Chromatography:

-

Load the supernatant onto a Co²⁺-TALON affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged Cfr protein with Elution Buffer.

-

-

[4Fe-4S] Cluster Reconstitution (Anaerobic):

-

Exchange the eluted protein into Reconstitution Buffer using a PD-10 desalting column inside an anaerobic chamber.

-

Add a 5-fold molar excess of DTT and incubate for 30 minutes.

-

Add a 5-fold molar excess of ferrous ammonium sulfate and incubate for 5 minutes.

-

Add a 5-fold molar excess of lithium sulfide and incubate for 1 hour.

-

-

Size-Exclusion Chromatography:

-

Further purify the reconstituted Cfr by size-exclusion chromatography using a column equilibrated with Storage Buffer.

-

Collect fractions containing the purified Cfr.

-

Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

-